10Z-Pentadecenyl acetate

Overview

Description

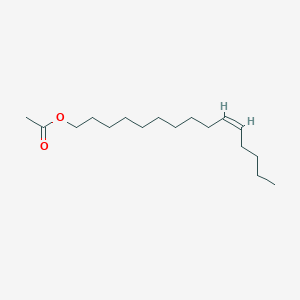

10Z-Pentadecenyl acetate is a carboxylic ester with the molecular formula C17H32O2. It is also known as [(Z)-pentadec-10-enyl] acetate. This compound is characterized by its long aliphatic chain and a double bond in the Z-configuration at the tenth carbon position. It is commonly found in various natural sources and is often used in the synthesis of pheromones and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10Z-Pentadecenyl acetate typically involves the esterification of 10Z-Pentadecen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 10Z-Pentadecenyl acetate can undergo various chemical reactions, including:

Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to alcohol.

Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed:

Epoxides and diols: from oxidation.

Alcohols: from reduction.

Various substituted esters: from nucleophilic substitution

Scientific Research Applications

10Z-Pentadecenyl acetate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of pheromones and other complex organic molecules.

Biology: Studied for its role in insect communication and behavior as a component of pheromone blends.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the formulation of fragrances and flavors due to its pleasant odor

Mechanism of Action

The mechanism of action of 10Z-Pentadecenyl acetate involves its interaction with specific molecular targets, such as olfactory receptors in insects. The acetate group and the aliphatic chain play crucial roles in binding to these receptors, triggering a cascade of biochemical events that result in behavioral responses. In biological systems, it may also interact with enzymes and other proteins, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

10E-Pentadecenyl acetate: Similar structure but with an E-configuration at the double bond.

Hexadecenyl acetate: Longer aliphatic chain with similar functional groups.

Dodecenyl acetate: Shorter aliphatic chain with similar functional groups.

Uniqueness: 10Z-Pentadecenyl acetate is unique due to its specific Z-configuration at the double bond, which imparts distinct chemical and biological properties. This configuration affects its reactivity and interaction with biological targets, making it a valuable compound in various applications .

Biological Activity

10Z-Pentadecenyl acetate, also known as (Z)-10-Pentadecen-1-ol, acetate, is a fatty acid derivative with the molecular formula and a molecular weight of 268.44 g/mol. It is classified under the category of fatty acid acetates and is characterized by its unique structure that includes a cis double bond at the 10th carbon position. This compound has garnered attention due to its potential biological activities, which are explored in various studies.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in food preservation and pharmaceuticals.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 mg/mL |

| Escherichia coli | 12 | 0.8 mg/mL |

| Bacillus subtilis | 18 | 0.4 mg/mL |

2. Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Studies have shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

3. Antioxidant Activity

The compound also demonstrates antioxidant activity, which is crucial for combating oxidative stress in biological systems. In assays measuring radical scavenging activity, it showed a notable capacity to neutralize free radicals.

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal assessed the antimicrobial properties of various fatty acid derivatives, including this compound. The results indicated that this compound was particularly effective against S. aureus, with a significant reduction in bacterial viability observed at concentrations as low as 0.5 mg/mL.

Case Study 2: Inflammation Modulation

In another investigation focusing on inflammatory responses, researchers treated human macrophages with varying concentrations of this compound. The findings revealed a dose-dependent decrease in IL-6 production, supporting its role as an anti-inflammatory agent.

The biological activities of this compound can be attributed to its ability to interact with cell membranes and influence cellular signaling pathways. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting protein function.

Safety and Toxicity

While promising, further research is necessary to fully understand the safety profile of this compound. Preliminary toxicity assessments indicate low toxicity levels; however, comprehensive studies are required to establish safe dosage ranges for therapeutic applications.

Properties

IUPAC Name |

[(Z)-pentadec-10-enyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(2)18/h6-7H,3-5,8-16H2,1-2H3/b7-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMFMRKXKXJWJM-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCOC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCCOC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.